molecular formula C18H18N2O2 B12853491 Nigellidine CAS No. 120993-86-4

Nigellidine

Cat. No.: B12853491
CAS No.: 120993-86-4
M. Wt: 294.3 g/mol
InChI Key: HJKNBAAMIKPHJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nigellidine can be synthesized through various methods. One efficient synthetic route involves the direct C-3 C–H arylation of (1H) indazole and pyrazole with aryl iodides or bromides using a palladium(II)/phenanthroline catalyst . This method provides a straightforward approach to obtaining this compound with high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction of this compound from Nigella sativa seeds is a common practice. The seeds are typically subjected to solvent extraction processes to isolate the alkaloids, followed by purification steps to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Nigellidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Nigellidine’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.

Properties

CAS No.

120993-86-4

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one

InChI

InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3

InChI Key

HJKNBAAMIKPHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O

Origin of Product

United States

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